molecular formula C5H11ClFN B13863390 2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride

2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride

Katalognummer: B13863390
Molekulargewicht: 139.60 g/mol
InChI-Schlüssel: PXJPTCLLBLJGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride is a research chemical with the molecular formula C5H10FN·HCl and a molecular weight of 139.6. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with a fluorinating agent under controlled conditions to introduce the fluorine atom. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropyl-2-fluoroethan-1-amine Hydrochloride can be compared with other similar compounds such as:

    2-Fluoroethylamine Hydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which affects its chemical properties and applications.

    2-Cycloheptyl-2-fluoroethan-1-amine Hydrochloride: This compound has a larger cycloheptyl group, which influences its reactivity and binding properties.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C5H11ClFN

Molekulargewicht

139.60 g/mol

IUPAC-Name

2-cyclopropyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-5(3-7)4-1-2-4;/h4-5H,1-3,7H2;1H

InChI-Schlüssel

PXJPTCLLBLJGBW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.